molecular formula C20H21ClN4O4 B1609452 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate CAS No. 82701-58-4

2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate

Cat. No.: B1609452
CAS No.: 82701-58-4
M. Wt: 416.9 g/mol
InChI Key: UJXGDBTUUWCZLZ-UHFFFAOYSA-N
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Description

2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of an azo group, a chloro-nitro substituted phenyl ring, and a methacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with an appropriate phenyl compound to form the azo linkage. The final step involves the esterification of the resulting azo compound with methacrylic acid or its derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines, while substitution reactions involving the chloro group can yield various substituted derivatives .

Scientific Research Applications

2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate involves its interaction with specific molecular targets and pathways. The azo group can undergo reversible reduction and oxidation, making it useful in redox reactions. The methacrylate moiety allows for polymerization, enabling the formation of complex polymeric structures. These properties make it a versatile compound in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate is unique due to its combination of an azo group, chloro-nitro substitution, and methacrylate moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry .

Properties

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4/c1-4-24(11-12-29-20(26)14(2)3)16-7-5-15(6-8-16)22-23-19-10-9-17(25(27)28)13-18(19)21/h5-10,13H,2,4,11-12H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXGDBTUUWCZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201037490
Record name 2-[{4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]ethyl 2-methyl-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82701-58-4
Record name 2-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82701-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082701584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[{4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]ethyl 2-methyl-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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